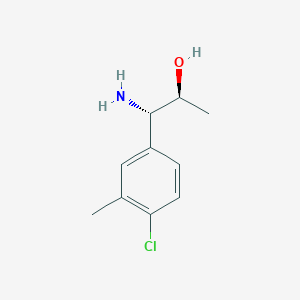
(1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring an amino group and a chlorinated aromatic ring, makes it a valuable building block in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps include reductive amination, where the aldehyde is reacted with the chiral amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.
Automated Purification: Employing automated purification systems to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
(1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic chlorine can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the aromatic ring.
科学研究应用
(1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
相似化合物的比较
Similar Compounds
(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
4-Chloro-3-methylphenylpropan-2-OL: Lacks the amino group, resulting in different reactivity and applications.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure but without the methyl group, affecting its chemical behavior.
Uniqueness
(1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
(1S,2S)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
InChI 键 |
HKFFNDYCESEXKQ-OIBJUYFYSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)[C@@H]([C@H](C)O)N)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


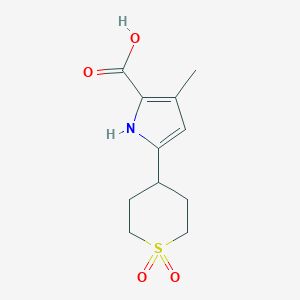
![(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15233298.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)pyridine-3-sulfonamide](/img/structure/B15233300.png)
![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)
![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)
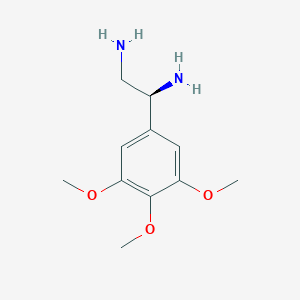
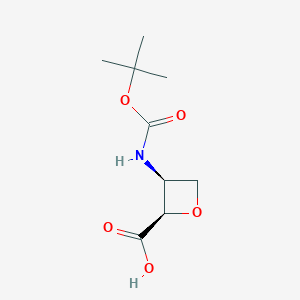
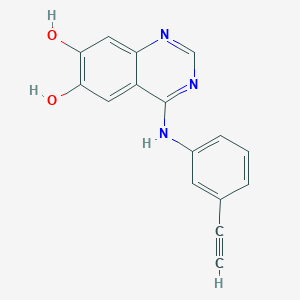

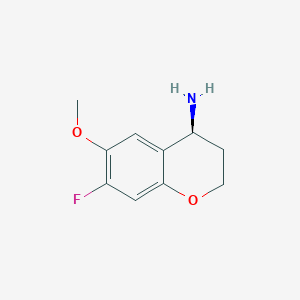


![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)

